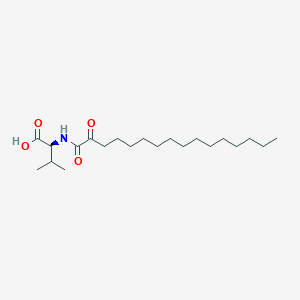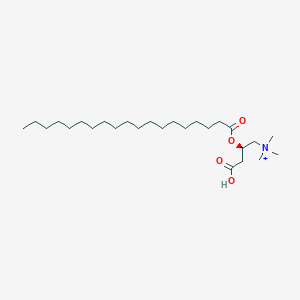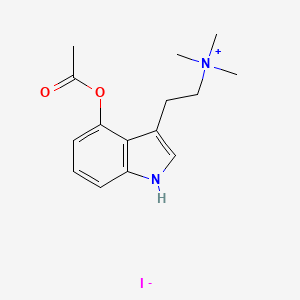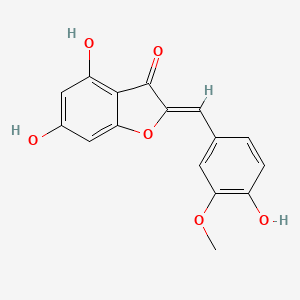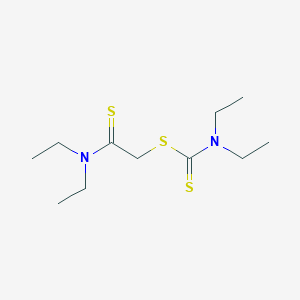
11-nor-9(R)-carboxy-Hexahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-nor-9®-carboxy-Hexahydrocannabinol is a metabolite of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed in the body after the consumption of cannabis and is often used as a biomarker for cannabis use in various toxicological analyses .
Preparation Methods
The preparation of 11-nor-9®-carboxy-Hexahydrocannabinol involves several synthetic routes. One common method includes the oxidation of tetrahydrocannabinol to 11-hydroxy-tetrahydrocannabinol, followed by further oxidation to 11-nor-9-carboxy-tetrahydrocannabinol . Industrial production methods often involve the use of liquid chromatography-tandem mass spectrometry for the quantitative determination of this compound in various samples .
Chemical Reactions Analysis
11-nor-9®-carboxy-Hexahydrocannabinol undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include acetonitrile and formic acid . The major products formed from these reactions are often analyzed using liquid chromatography-tandem mass spectrometry .
Scientific Research Applications
This compound has several scientific research applications. It is widely used in toxicological studies to detect cannabis use in biological samples such as urine and blood . It is also used in forensic toxicology to analyze the presence of cannabis metabolites in various samples . Additionally, it has applications in the study of the pharmacokinetics and metabolism of cannabinoids .
Mechanism of Action
The mechanism of action of 11-nor-9®-carboxy-Hexahydrocannabinol involves its interaction with cannabinoid receptors in the body. It is primarily metabolized in the liver by microsomal hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes . This compound is a secondary metabolite of tetrahydrocannabinol and is formed after the initial metabolism of tetrahydrocannabinol to 11-hydroxy-tetrahydrocannabinol .
Comparison with Similar Compounds
11-nor-9®-carboxy-Hexahydrocannabinol is similar to other metabolites of tetrahydrocannabinol, such as 11-hydroxy-tetrahydrocannabinol and delta-9-tetrahydrocannabinol . it is unique in its use as a biomarker for cannabis use in toxicological analyses . Other similar compounds include cannabidiol and cannabinol, which are also metabolites of cannabis but have different pharmacological effects .
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(6aR,9R,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-11,14-16,22H,4-9,12H2,1-3H3,(H,23,24)/t14-,15-,16-/m1/s1 |
InChI Key |
VRZWHTKBFZGYJJ-BZUAXINKSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5S,6R,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one](/img/structure/B10830651.png)
![[6-[2-[2-[4-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830652.png)
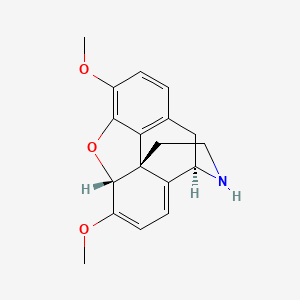
![(S)-(+)-4-phenyl-1-[N-(4-nitrobenzoyl)-indoline-5-sulfonyl]-4,5-dihydro-2-imidazolone](/img/structure/B10830672.png)
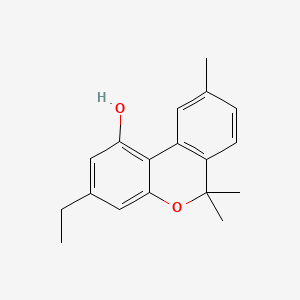
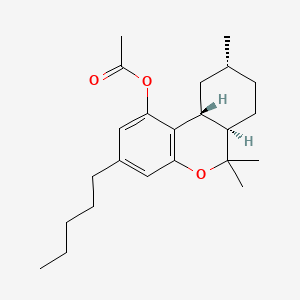
![N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B10830684.png)
![2-azaniumylethyl [(2R)-2-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B10830690.png)
